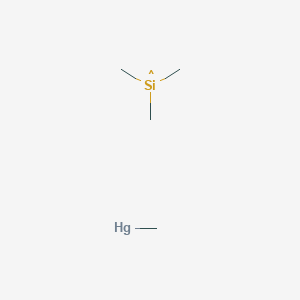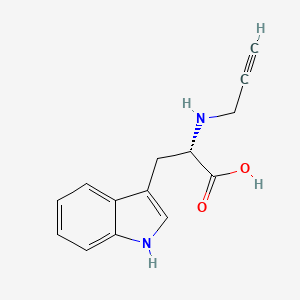
N-Prop-2-yn-1-yl-L-tryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Prop-2-yn-1-yl-L-tryptophan is a derivative of the amino acid tryptophan, where the indole nitrogen is substituted with a prop-2-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Prop-2-yn-1-yl-L-tryptophan typically involves the alkylation of L-tryptophan with propargyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Prop-2-yn-1-yl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The propargyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
N-Prop-2-yn-1-yl-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-Prop-2-yn-1-yl-L-tryptophan involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The propargyl group can participate in covalent bonding with active site residues, leading to enzyme inhibition or modification .
Comparación Con Compuestos Similares
Similar Compounds
- N-Prop-2-yn-1-yl-aniline
- N-Prop-2-yn-1-yl-pyridine
- N-Prop-2-yn-1-yl-phenylalanine
Uniqueness
N-Prop-2-yn-1-yl-L-tryptophan is unique due to its combination of the tryptophan scaffold with a propargyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo specific reactions and interact with biological targets makes it a valuable compound for research and development .
Propiedades
Número CAS |
42568-17-2 |
|---|---|
Fórmula molecular |
C14H14N2O2 |
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
(2S)-3-(1H-indol-3-yl)-2-(prop-2-ynylamino)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-2-7-15-13(14(17)18)8-10-9-16-12-6-4-3-5-11(10)12/h1,3-6,9,13,15-16H,7-8H2,(H,17,18)/t13-/m0/s1 |
Clave InChI |
ZTQMVHWFNNOQFT-ZDUSSCGKSA-N |
SMILES isomérico |
C#CCN[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
SMILES canónico |
C#CCNC(CC1=CNC2=CC=CC=C21)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



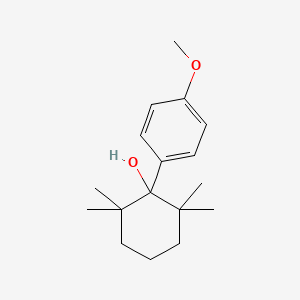
![[1,1'-Biphenyl]-2-amine, 2'-azido-](/img/structure/B14649440.png)


![2-(7-Amino-3h-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-(hydroxymethyl)cyclopentanol](/img/structure/B14649456.png)
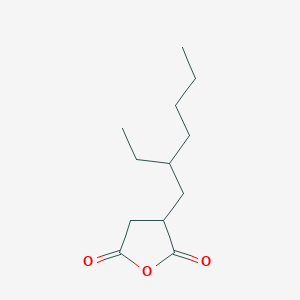

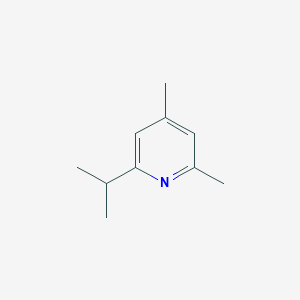
![Dimethyl[3-(phenylphosphanyl)propyl]germyl](/img/structure/B14649468.png)



